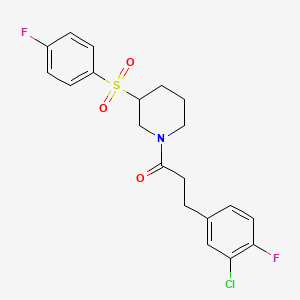
N-(3-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Role in Drug Design
Piperidines, which include the “N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide” structure, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives, including “N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide”, are being utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . Their unique structure allows them to interfere with the life cycle of viruses, thereby inhibiting their replication .
Antimalarial Applications
The unique structure of piperidine derivatives has been utilized in the development of antimalarial drugs . They have shown potential in inhibiting the growth and replication of malaria parasites .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used in the development of antimicrobial and antifungal drugs . They have shown effectiveness in inhibiting the growth of various types of bacteria and fungi .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives, including “N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide”, have been used as analgesic and anti-inflammatory agents . They have shown potential in relieving pain and reducing inflammation .
Anti-Alzheimer Applications
Piperidine derivatives have been used in the development of drugs for the treatment of Alzheimer’s disease . They have shown potential in inhibiting the progression of this neurodegenerative disease .
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs . They have shown potential in managing symptoms of various psychiatric disorders .
Mécanisme D'action
Target of Action
The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. It is a serine protease that converts prothrombin to thrombin in the presence of factor Va, calcium ions, and phospholipids .
Mode of Action
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, preventing the conversion of prothrombin to thrombin . This compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity for FXa over other human coagulation proteases .
Biochemical Pathways
By inhibiting FXa, N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide disrupts the coagulation cascade, reducing thrombin generation . This leads to a decrease in platelet aggregation, as thrombin is a potent platelet activator . Therefore, the compound indirectly inhibits platelet aggregation by reducing thrombin generation .
Pharmacokinetics
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide results in a reduction in thrombin generation and, consequently, platelet aggregation . This leads to an antithrombotic effect, which has been demonstrated in pre-clinical studies of apixaban in animal models .
Propriétés
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-10-3-4-11-19(16)15-9-5-8-14(12-15)18-17(21)13-6-1-2-7-13/h5,8-9,12-13H,1-4,6-7,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFKKABSTMYSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

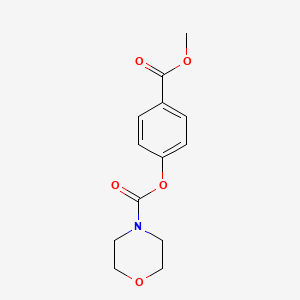
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide](/img/structure/B2447804.png)
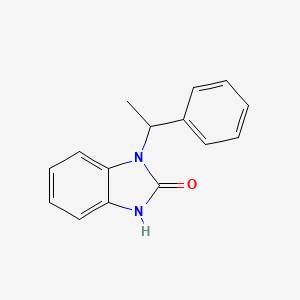
![(1-(4-methylbenzyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-imidazol-5-yl)methanol](/img/structure/B2447808.png)
![1-(3,4-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2447809.png)
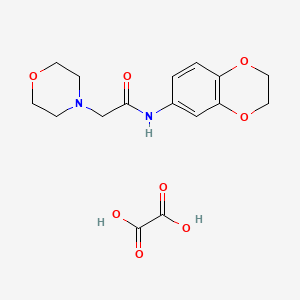
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2447816.png)
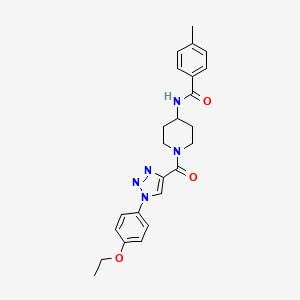
![(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2447820.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447821.png)
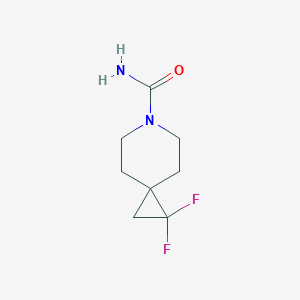
![Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine](/img/structure/B2447823.png)
